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Compound of Interest

Compound Name: Azepan-3-yl-methyl-amine

Cat. No.: B055181

A detailed guide for researchers and drug development professionals on the selectivity and off-
target effects of kinase inhibitors incorporating the azepane scaffold. This report provides a
comparative analysis of representative inhibitors targeting Epidermal Growth Factor Receptor
(EGFR) and Protein Kinase B (PKB/Akt), supported by quantitative data, detailed experimental
protocols, and pathway visualizations.

In the landscape of targeted therapy, the specificity of kinase inhibitors is a critical determinant
of both their efficacy and safety profiles. The "Azepan-3-yl-methyl-amine" moiety and its
derivatives represent a promising scaffold in the design of novel kinase inhibitors. This guide
provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this
azepane framework, focusing on two key therapeutic targets: mutant Epidermal Growth Factor
Receptor (EGFR) and Protein Kinase B (PKB/Akt).

Our analysis centers on Nazartinib (EGF816), a potent, irreversible inhibitor of mutant EGFR
containing an azepan-3-yl group, and a class of PKB/Akt inhibitors derived from the natural
product Balanol, which also feature an azepane ring. The performance of these inhibitors is
objectively compared against established alternatives, providing researchers with the
necessary data to make informed decisions in their drug discovery and development
endeavors.

Comparative Selectivity of EGFR Inhibitors

Nazartinib (EGF816) is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to
selectively target sensitizing mutations (L858R, ex19del) and the T790M resistance mutation,
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while sparing wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing the dose-
limiting toxicities often associated with first and second-generation EGFR inhibitors.[3][4]

The following table summarizes the inhibitory activity of Nazartinib and a selection of
comparator EGFR inhibitors against a panel of kinases. The data is presented as the
dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a stronger
binding affinity.

Nazartinib . o . o
. Osimertinib Gefitinib (Kd, Erlotinib (Kd,
Kinase Target (EGF816) (Kd,
(Kd, nM) nM) nM)

nM)
EGFR

31 <1 >10,000 >10,000
(L858R/T790M)
EGFR

- <1 - -
(ex19del/T790M)
EGFR (L858R) - 1.2 2.4[2] 1.1[3]
EGFR (WT) >1,000 196 2.6[2] 1.0[3]
ABL1 >10,000 >10,000 1,400 2,700
ALK >10,000 >10,000 >10,000 >10,000
AURKA >10,000 >10,000 1,700 1,400
CDK2 >10,000 >10,000 >10,000 >10,000
ERBB2 (HER2) 1,100 49 23 25
ERBB4 (HER4) 410 - 190 130
INSR >10,000 >10,000 >10,000 >10,000
MET >10,000 >10,000 >10,000 >10,000
SRC >10,000 >10,000 >10,000 >10,000
VEGFR2 >10,000 >10,000 >10,000 >10,000
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Note: Data for Nazartinib is primarily from its discovery publication. Data for comparator drugs
is compiled from publicly available KINOMEscan datasets where available. A hyphen (-)
indicates that data was not readily available in the searched sources.

Comparative Selectivity of PKB/Akt Inhibitors

A series of potent PKB/Akt inhibitors have been developed based on the natural product
Balanol, incorporating an azepane scaffold. These inhibitors are compared against other well-
characterized Akt inhibitors that have entered clinical development. The table below presents
the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

Azepane- . . .
Ipatasertib Capivasertib
. Balanol MK-2206 (IC50,
Kinase Target (GDC-0068) (AZD5363)
Analog (IC50, nM)
(IC50, nM) (IC50, nM)
nM)
AKT1 (PKBO) 4 8[5] 5[6] 3[7]
AKT2 (PKBpB) - 12[5] 18[6] 717]
AKT3 (PKBY) - 65[5] 8[6] 717]
PKA 3 >10,000 >3,100[6] -
PRKG1a - - 98[6] -
PRKG1p - - 69[6] -
p70S6K - - 860[6] -

Note: Data for the azepane-balanol analog is from a representative compound in the series.
Data for comparator drugs is from publicly available sources. A hyphen (-) indicates that data
was not readily available.

Signaling Pathway and Experimental Workflow
Visualizations

To provide a clear conceptual framework, the following diagrams illustrate the targeted
signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
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Experimental Protocols

A detailed understanding of the methodologies used to generate cross-reactivity data is
essential for accurate interpretation. Below is a generalized protocol for a competitive binding-
based kinase profiling assay, such as the KINOMEscan® platform.

Objective: To determine the binding affinity (Kd) of a test compound against a large panel of
human kinases.

Materials:

e Test compound (e.g., "Azepan-3-yl-methyl-amine" based inhibitor) dissolved in DMSO.
o KINOMEscan® kinase panel (e.g., DiscoverX).
» Streptavidin-coated magnetic beads.
 Biotinylated affinity ligands.

o Assay buffer.

» Wash buffer.

 Elution buffer.

e PCR reagents.

o 96-well or 384-well plates.

» Plate shaker.

» Magnetic separator.

e gPCR instrument.

Procedure:

o Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with
biotinylated affinity ligands to generate the affinity resin. The beads are then blocked to
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minimize non-specific binding and washed to remove any unbound ligand.

e Binding Reaction: The binding reactions are assembled by combining the kinase, the
prepared liganded affinity beads, and the test compound at various concentrations (typically
a serial dilution). A DMSO control (vehicle) is included for baseline measurement.

 Incubation: The assay plates are incubated at room temperature (approximately 25°C) with
shaking for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

e Washing: After incubation, the affinity beads are washed extensively with wash buffer to
remove any unbound kinase. A magnetic separator is used to retain the beads while the
supernatant is discarded.

o Elution: The bound kinase is eluted from the affinity beads by adding an elution buffer
containing a high concentration of a non-biotinylated affinity ligand. The plate is incubated
with shaking to facilitate elution.

» Quantification: The concentration of the eluted kinase is measured using quantitative PCR
(gPCR) by detecting a DNA tag that is fused to the kinase.

» Data Analysis: The amount of kinase captured on the beads is measured as a function of the
test compound concentration. These values are then used to calculate the dissociation
constant (Kd) for the interaction between the test compound and each kinase in the panel. A
lower Kd value signifies a higher binding affinity. The results are often visualized using a
"TreeSpot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human
kinome, providing a clear visual representation of the inhibitor's selectivity.[8]

This guide provides a foundational understanding of the cross-reactivity of "Azepan-3-yl-
methyl-amine"” based inhibitors by examining representative compounds and comparing them
to established alternatives. The provided data and protocols serve as a valuable resource for
researchers in the field of kinase inhibitor drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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